molecular formula C8H8ClNO B14805001 3-(Methylamino)benzoyl chloride

3-(Methylamino)benzoyl chloride

Cat. No.: B14805001
M. Wt: 169.61 g/mol
InChI Key: XFJPRHCNBRLWAF-UHFFFAOYSA-N
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Description

3-(Methylamino)benzoyl chloride is an organic compound with the molecular formula C8H8ClNO It consists of a benzene ring substituted with a methylamino group and a benzoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Methylamino)benzoyl chloride typically involves the reaction of 3-(Methylamino)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

3-(Methylamino)benzoic acid+SOCl23-(Methylamino)benzoyl chloride+SO2+HCl\text{3-(Methylamino)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Methylamino)benzoic acid+SOCl2​→3-(Methylamino)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(Methylamino)benzoic acid and hydrochloric acid.

    Acylation: It can act as an acylating agent in the Schotten-Baumann reaction, forming amides when reacted with amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Acylation: The Schotten-Baumann reaction is performed in an aqueous basic environment, often using sodium hydroxide or pyridine as the base.

Major Products Formed

    Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.

    Hydrolysis: Produces 3-(Methylamino)benzoic acid.

    Acylation: Produces amides.

Scientific Research Applications

3-(Methylamino)benzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent for the synthesis of amides, esters, and other derivatives.

    Biology: In the modification of biomolecules for studying protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is utilized in various synthetic transformations, including the formation of amides and esters.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the methylamino group.

    4-(Methylamino)benzoyl Chloride: Similar but with the methylamino group at the para position.

    3-(Amino)benzoyl Chloride: Similar but with an amino group instead of a methylamino group.

Uniqueness

3-(Methylamino)benzoyl chloride is unique due to the presence of both the methylamino and benzoyl chloride groups, which confer distinct reactivity and potential applications. The position of the methylamino group on the benzene ring also influences the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

3-(methylamino)benzoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3

InChI Key

XFJPRHCNBRLWAF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)Cl

Origin of Product

United States

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